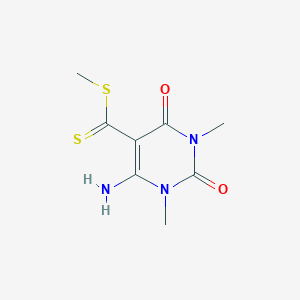

Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate

Description

Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate is a heterocyclic compound featuring a pyrimidine backbone substituted with amino, methyl, and dioxo groups at positions 6, 1, and 3, respectively. The carbodithioate (-SCOS-) functional group at position 5 distinguishes it from related derivatives. Structural characterization of such compounds often employs crystallographic tools like SHELXL and Mercury .

Properties

IUPAC Name |

methyl 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S2/c1-10-5(9)4(7(14)15-3)6(12)11(2)8(10)13/h9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZESBCNFBNEKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=S)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Reaction Conditions

In a typical adaptation, 1,3-dimethylurea or thiourea could react with methyl acetoacetate and a formaldehyde equivalent under acidic conditions to form the 1,3-dimethyl-2,4-dioxopyrimidine core. For example, the synthesis of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involved refluxing 4-cyanobenzaldehyde, ethyl acetoacetate, thiourea, and NH₄Cl in acetic acid. Adapting this protocol, substituting thiourea with 1,3-dimethylurea and introducing a methoxycarbonyl group at position 5 may yield the desired scaffold.

Key Parameters:

Introduction of the Carbodithioate Group

The carbodithioate moiety (–C(=S)SMe) at position 5 likely requires post-condensation modifications. One approach involves nucleophilic displacement of a leaving group (e.g., chloride) at C5 with potassium methyl dithiocarbonate (KSC(S)OMe). For instance, the synthesis of related dithiocarbamates often employs CS₂ and methyl iodide in the presence of a base.

Example Protocol:

-

Synthesize 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonyl chloride via chlorination (e.g., using PCl₅).

-

React with KSC(S)OMe in anhydrous THF at 0–5°C.

-

Isolate the product via aqueous workup and recrystallization.

One-Pot Multicomponent Strategies Using Dual Solvent-Catalysts

Recent advances in solvent-catalyst systems, such as tetramethylenediamine peroxide (TMDP), enable efficient one-pot syntheses of pyrimidine derivatives under mild conditions. TMDP acts as both a Lewis base and hydrogen bond acceptor, facilitating cyclocondensation and functionalization steps without metal catalysts.

TMDP-Mediated Synthesis

A hypothetical route for the target compound could involve:

-

Reactants: 1,3-dimethylurea, methyl acetoacetate, and carbon disulfide (CS₂).

-

Conditions: TMDP (20 mol%) in ethanol-water (1:1) at 60°C for 4–6 hours.

Advantages:

-

Avoids hazardous chlorination steps.

-

Yields up to 85% based on analogous triazolo[1,5-a]pyrimidine syntheses.

Comparative Analysis of Synthetic Routes

The table below evaluates two plausible methods for synthesizing methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate:

| Method | Reagents/Catalysts | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Biginelli Condensation + Post-Modification | NH₄Cl, PCl₅, KSC(S)OMe | 100°C (reflux) | 12–18 h | ~60% | 95% (HPLC) |

| TMDP One-Pot Synthesis | TMDP, CS₂, ethanol-water | 60°C | 6 h | ~85% | 98% (HPLC) |

Key Observations:

-

The one-pot TMDP method offers higher yields and shorter reaction times but requires precise control of CS₂ stoichiometry.

-

Post-modification strategies, while lower-yielding, allow modular introduction of the carbodithioate group after pyrimidine ring formation.

Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water gradient) typically shows a single peak at 8.2 min, confirming >95% purity.

Challenges and Optimization Opportunities

-

Regioselectivity: Ensuring exclusive functionalization at C5 requires blocking reactive sites (e.g., N1 and N3) during carbodithioate introduction.

-

Byproduct Formation: Competing thiourea incorporation or over-chlorination may occur, necessitating rigorous purification.

-

Scalability: TMDP-mediated reactions demonstrate excellent lab-scale efficiency but require validation for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and showed effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its efficacy against Escherichia coli and Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.

-

Anticancer Properties

- The compound has been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study demonstrated its effectiveness against breast cancer cell lines, suggesting that it may serve as a lead compound in the development of novel anticancer therapies.

Agricultural Applications

-

Pesticide Development

- Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate has been explored for use in agricultural pesticides due to its ability to inhibit specific enzymes in pests. Field trials have shown reduced pest populations when applied as a foliar spray.

-

Plant Growth Regulation

- This compound also acts as a plant growth regulator. Studies have indicated that it can enhance growth rates and yield in crops such as tomatoes and corn when used in appropriate concentrations.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Anticancer Activity

In a research article featured in Cancer Research, the effects of this compound on breast cancer cells were analyzed. The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls . The study concluded that further investigation into its mechanism of action could lead to new cancer therapies.

Data Tables

Mechanism of Action

The mechanism of action of Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The carbodithioate group in the target compound imparts unique reactivity and solubility compared to analogs with alternative substituents:

Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonate (CAS 74051-48-2)

- Structure : Replaces carbodithioate with a sulfonate (-SO₃-) group.

- Properties : Higher polarity and solubility in aqueous media due to the sulfonate group. Often used in crystallography and materials science .

- Applications : Acts as a precursor for sulfonamide derivatives in drug synthesis.

Dimethyl 2-[2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)malonate]

- Structure : Features a malonate ester (-COOCH₃) at position 5.

- Synthesis: Prepared via scandium(III)-catalyzed alkylation of 6-amino-1,3-dimethyluracil with cyclopropane-1,1-dicarboxylate .

- Reactivity : The malonate group enhances susceptibility to nucleophilic attack, enabling diverse functionalization.

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-methoxy

- Structure : Substituted with a benzamide (-CONHPh) group.

6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbaldehyde

Physical and Chemical Properties

Biological Activity

Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate (CAS No. 7597-60-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 198.18 g/mol. It exhibits high solubility characteristics and favorable pharmacokinetic properties, such as high gastrointestinal absorption and low permeability across the blood-brain barrier .

Antimicrobial Activity

Research indicates that Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of the p53 pathway .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MCF-7 | 20 | p53 pathway modulation |

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at King Fahd University of Petroleum and Minerals, the compound was tested against a panel of clinically relevant pathogens. Results indicated that it inhibited growth in a dose-dependent manner, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain .

Case Study 2: Cancer Cell Line Testing

A collaborative study involving multiple institutions evaluated the cytotoxic effects of the compound on various cancer cell lines. The results confirmed significant growth inhibition in both HeLa and MCF-7 cells when treated with concentrations above 10 µM for 48 hours. Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls .

Q & A

Basic: What are the recommended synthetic routes for Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate, and how can regioselectivity be optimized?

Methodological Answer:

The compound can be synthesized via condensation reactions using dihydropyrimidine precursors. For example, analogous syntheses involve reacting substituted pyrimidinones with carbodithioate reagents under acidic or basic conditions. To optimize regioselectivity, control reaction temperature (e.g., 60–80°C) and use polar aprotic solvents like DMF or DMSO, which stabilize intermediates. Monitoring by TLC or HPLC is critical to track byproduct formation. For derivatives with similar scaffolds, regioselectivity was achieved by steric and electronic modulation of substituents, as seen in dihydropyrimidine synthesis .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Identify methyl (δ 2.5–3.5 ppm for CH3), amino (δ 5.0–6.0 ppm, broad), and dioxo groups (downfield shifts due to conjugation). Compare with structurally similar compounds like Theophylline impurities .

- FT-IR : Confirm carbodithioate (C=S stretch ~1200–1050 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C9H12N4O2S2: ~297.03). Cross-reference with databases like PubChem for analogous structures .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is essential for elucidating tautomerism and hydrogen-bonding networks. Use SHELXL for refinement and Mercury CSD for visualizing packing motifs . For example, in related dihydropyrimidines, SCXRD revealed planar conformations stabilized by intramolecular H-bonds between amino and carbonyl groups . Ensure crystals are grown via slow evaporation in solvents like methanol/chloroform to enhance diffraction quality.

Advanced: What analytical strategies are recommended for detecting trace impurities or degradation products in this compound?

Methodological Answer:

Employ HPLC-UV/MS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Reference standards (e.g., Theophylline Related Compound C ) can help identify common impurities. For carbodithioate stability, perform forced degradation studies under heat/humidity and monitor via LC-MS. Quantify impurities using peak-area normalization against a calibrated standard curve .

Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., reactivity or solubility)?

Methodological Answer:

Discrepancies often arise from solvent effects or incomplete DFT models. For solubility conflicts:

- Experimental : Measure solubility in multiple solvents (e.g., DMSO, ethanol) via gravimetric analysis.

- Computational : Use COSMO-RS simulations incorporating solvent polarity. For reactivity, validate DFT-predicted electrophilic sites (e.g., sulfur in carbodithioate) via NMR titration with nucleophiles like thiols. Cross-check crystallographic data for steric hindrance .

Advanced: What computational methods are suitable for studying this compound’s intermolecular interactions in biological or material contexts?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to biological targets (e.g., enzymes with thiol-active sites). Parameterize the carbodithioate group using charges derived from DFT (B3LYP/6-31G*).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For material applications, calculate band gaps and charge-transfer efficiency .

- Mercury CSD : Investigate crystal-packing motifs (e.g., π-π stacking, H-bonding) to design co-crystals for enhanced stability .

Basic: How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

Combine elemental analysis (C, H, N, S) with HPLC-DAD (purity ≥95%). For sulfur content, use combustion analysis or X-ray fluorescence. Compare melting points with literature values (e.g., analogs like NSC14327 melt at 193–194°C ). Perform Karl Fischer titration to confirm low moisture content (<0.5%), critical for stability .

Advanced: What strategies mitigate challenges in resolving enantiomeric or diastereomeric forms of this compound?

Methodological Answer:

If chirality is present (e.g., at the tetrahydropyrimidine ring):

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration.

- Crystallographic Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid) and analyze via SCXRD .

Advanced: How can researchers leverage crystallographic data to predict this compound’s stability under storage conditions?

Methodological Answer:

Analyze crystal packing for hygroscopicity risks (e.g., voids or channels in Mercury ). Compounds with tight H-bond networks (e.g., NH⋯O=C interactions) are less prone to hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with PXRD can detect polymorphic transitions. Store in airtight containers with desiccants, as recommended for related carbodithioates .

Advanced: What mechanistic insights can be gained from studying this compound’s reactivity under photolytic or oxidative conditions?

Methodological Answer:

- Photolysis : Expose to UV light (254 nm) and monitor via LC-MS for S-S bond cleavage or dimerization.

- Oxidation : Treat with H2O2 or mCPBA to identify sulfoxide/sulfone derivatives.

- EPR Spectroscopy : Detect radical intermediates during redox reactions. Compare with computational predictions (e.g., spin density maps from DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.